molecular formula C27H23NO6 B11150439 (7-methyl-2-oxo-4-phenylchromen-5-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate

(7-methyl-2-oxo-4-phenylchromen-5-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate

Cat. No.: B11150439
M. Wt: 457.5 g/mol
InChI Key: ZHOVUPVOANAJPV-SFHVURJKSA-N
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Description

The compound (7-methyl-2-oxo-4-phenylchromen-5-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate is a complex organic molecule that belongs to the class of chromen derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-methyl-2-oxo-4-phenylchromen-5-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate typically involves multi-step organic reactions. One common approach is the condensation of 7-methyl-2-oxo-4-phenylchromen-5-carboxylic acid with (2S)-2-(phenylmethoxycarbonylamino)propanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

The compound (7-methyl-2-oxo-4-phenylchromen-5-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .

Biology

In biological research, (7-methyl-2-oxo-4-phenylchromen-5-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate has shown potential as an inhibitor of certain enzymes. Its ability to interact with biological macromolecules makes it a valuable tool in studying enzyme mechanisms and developing new drugs .

Medicine

Medically, this compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent. Its ability to modulate specific molecular pathways makes it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and thermal stability .

Mechanism of Action

The mechanism of action of (7-methyl-2-oxo-4-phenylchromen-5-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity by blocking the active site or altering the enzyme’s conformation. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (7-methyl-2-oxo-4-phenylchromen-5-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in multiple fields of research and industry .

Properties

Molecular Formula

C27H23NO6

Molecular Weight

457.5 g/mol

IUPAC Name

(7-methyl-2-oxo-4-phenylchromen-5-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C27H23NO6/c1-17-13-22-25(21(15-24(29)33-22)20-11-7-4-8-12-20)23(14-17)34-26(30)18(2)28-27(31)32-16-19-9-5-3-6-10-19/h3-15,18H,16H2,1-2H3,(H,28,31)/t18-/m0/s1

InChI Key

ZHOVUPVOANAJPV-SFHVURJKSA-N

Isomeric SMILES

CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OC(=O)[C@H](C)NC(=O)OCC4=CC=CC=C4

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OC(=O)C(C)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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